REACTION_CXSMILES
|
O1CCC[CH2:2]1.[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH3:12][O:13][C:14]1[CH:15]=[C:16]2[C:21](=[CH:22][C:23]=1[O:24][CH3:25])[O:20][C:19]([CH3:27])([CH3:26])[CH2:18][C:17]2=O>>[CH3:12][O:13][C:14]1[CH:15]=[C:16]2[C:21](=[CH:22][C:23]=1[O:24][CH2:25][CH3:2])[O:20][C:19]([CH3:27])([CH3:26])[CH:18]=[CH:17]2 |f:1.2.3.4.5.6|
|
Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C=C2C(CC(OC2=CC1OC)(C)C)=O
|
Type
|
CUSTOM
|
Details
|
under stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are added in small portions
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture is heated
|
Type
|
WAIT
|
Details
|
to boiling for an hour
|
Type
|
CUSTOM
|
Details
|
The product is purified by column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C2C=CC(OC2=CC1OCC)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.1 g | |
YIELD: PERCENTYIELD | 88% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |